9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane
Overview
Description
9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C11H20N4O and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds like “9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane” often interact with proteins or enzymes in the body, which can influence various biological processes. The specific target would depend on the structure of the compound and its chemical properties .
Mode of action
The compound could interact with its target through various mechanisms, such as binding to a specific site on the protein or enzyme, which could alter its function. This could lead to changes in cellular processes .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azido group is particularly reactive and can participate in click chemistry reactions, which are widely used for bioconjugation and labeling of biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which can further react with other biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of GABA receptors, which are crucial for neurotransmission. By binding to these receptors, this compound can alter neuronal signaling, potentially affecting processes such as synaptic transmission and plasticity . Additionally, this compound has been observed to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The azido group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA, causing changes in gene expression. The binding interactions with biomolecules are facilitated by the spirocyclic structure, which provides a stable scaffold for these interactions . The ability to form covalent bonds with proteins and DNA makes this compound a powerful tool for studying biochemical pathways and mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light or heat. The degradation products can have different biochemical properties, which may influence the outcomes of experiments. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Studies have identified threshold effects, where the compound’s impact on cellular function becomes pronounced at specific concentrations. These findings highlight the importance of careful dosage control in experimental settings to avoid adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, influencing metabolic flux and metabolite levels. The interactions with metabolic enzymes and cofactors are crucial for the compound’s biochemical activity and its role in modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biochemical activity and effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications or targeting signals. For example, it can be directed to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The localization to specific organelles can enhance the compound’s effectiveness in modulating biochemical pathways and cellular processes .
Properties
IUPAC Name |
9-(2-azidoethyl)-1-oxa-9-azaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c12-14-13-6-9-15-7-4-11(5-8-15)3-1-2-10-16-11/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSIKMCMQZHTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(CC2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.